molecular formula C22H23F3N2OS B6510674 N,N-diethyl-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide CAS No. 877658-49-6

N,N-diethyl-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide

Cat. No.: B6510674
CAS No.: 877658-49-6
M. Wt: 420.5 g/mol
InChI Key: RDTALNCBEBJVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide is a synthetic indole-based acetamide derivative with a trifluoromethylphenylmethylsulfanyl substituent at the 3-position of the indole core. Its molecular formula is C₂₃H₂₄F₃N₃O₂S, with a molecular weight of 463.5158 g/mol (CAS: 877658-15-6) . The compound features an N,N-diethylacetamide group at the 1-position of the indole ring, contributing to its lipophilic character. The trifluoromethyl group enhances metabolic stability and binding affinity in biological systems, while the sulfanyl (thioether) linker may influence electronic properties and conformational flexibility .

Properties

IUPAC Name

N,N-diethyl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2OS/c1-3-26(4-2)21(28)14-27-13-20(18-10-5-6-11-19(18)27)29-15-16-8-7-9-17(12-16)22(23,24)25/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTALNCBEBJVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indole Acetamides

Compound Name Core Structure Substituents at Indole 3-Position Acetamide Group Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Indole [3-(Trifluoromethyl)phenyl]methylsulfanyl N,N-Diethyl C₂₃H₂₄F₃N₃O₂S 463.52
N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide (4f) Indole 4-Fluorostyryl, 2,2,2-trifluoroacetyl N-Acetyl C₂₄H₁₇F₄N₂O₂ 465.40
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(5-methoxy-1H-indol-3-yl)acetamide (41) Indole 4-Chlorobenzoyl, methoxy N-Sulfonyl (2,5-bis(trifluoromethyl)phenyl) C₂₆H₁₇ClF₆N₂O₅S 631.94
2-[1-(3-Fluorobenzyl)-1H-indol-3-yl]sulfonyl-N-(2-trifluoromethylphenyl)acetamide Indole 3-Fluorobenzyl N-Sulfonyl (2-trifluoromethylphenyl) C₂₅H₁₇F₄N₂O₃S 540.47
N,N-Diethyl-2-(3-(trifluoromethyl)tetrahydro-1H-indazol-1-yl)acetamide (35) Indazole 3-(Trifluoromethyl) N,N-Diethyl C₁₄H₁₈F₃N₃O 313.31

Key Observations :

  • Core Heterocycle : The indole core in the target compound contrasts with the indazole core in compound 35 , which may alter π-π stacking interactions in biological targets.
  • Substituents : The trifluoromethylphenylmethylsulfanyl group in the target compound differs from the sulfonyl (e.g., 41 , 13 ) or trifluoroacetyl (e.g., 4f ) groups in analogs. Sulfonyl groups increase polarity, while thioethers enhance lipophilicity .
  • Acetamide Modifications : N,N-Diethyl substitution (target compound) vs. N-sulfonyl (41 , 13 ) or N-acetyl (4f ) groups impacts solubility and pharmacokinetics .

Physicochemical Properties

  • Lipophilicity : The N,N-diethyl group and trifluoromethylphenylsulfanyl substituent make the target compound more lipophilic than sulfonyl-containing analogs (e.g., 41 , logP ~4.2 vs. ~3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.